N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine

CAS No.: 934570-47-5

Cat. No.: VC3869855

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 934570-47-5 |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine |

| Standard InChI | InChI=1S/C11H12N2S/c1-12-8-10-2-3-11(14-10)9-4-6-13-7-5-9/h2-7,12H,8H2,1H3 |

| Standard InChI Key | JSAZQLBHWDPNPA-UHFFFAOYSA-N |

| SMILES | CNCC1=CC=C(S1)C2=CC=NC=C2 |

| Canonical SMILES | CNCC1=CC=C(S1)C2=CC=NC=C2 |

Introduction

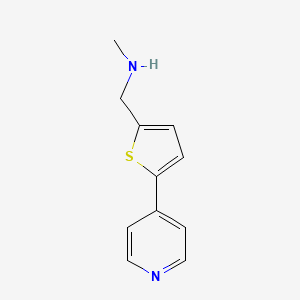

N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine is a synthetic organic compound characterized by its molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . This compound belongs to the class of aralkylamines and features a unique structure that includes a thiophene ring connected to a pyridine ring through a methanamine group . The presence of both nitrogen and sulfur in its structure contributes to its distinct chemical and biological properties.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 934570-47-5 |

| Molecular Formula | C11H12N2S |

| Molecular Weight (g/mol) | 204.29 |

| PubChem CID | 24229745 |

| InChI Key | JSAZQLBHWDPNPA-UHFFFAOYSA-N |

| IUPAC Name | N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine |

Structural Features

The compound's structure includes a pyridine ring linked to a thiophene ring via a carbon atom, with a methanamine group attached to the thiophene ring. This arrangement is crucial for its chemical reactivity and potential biological interactions .

Synthesis and Production

The synthesis of N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine typically involves palladium-catalyzed cross-coupling reactions, which are common in modern organic synthesis. These methods can be optimized for both laboratory-scale and industrial production to ensure high yield and purity.

Biological Activity and Potential Applications

While specific biological activity data for N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine is limited, compounds with similar structures have shown potential in interacting with biological targets, including receptors and enzymes. This interaction could modulate their activity, potentially leading to therapeutic effects. Further research is needed to fully understand its mechanisms of action and efficacy.

Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyridin-3-yl(thiophen-2-yl)methanamine | Similar rings but different positional arrangement | Different reactivity due to positional changes |

| N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine | Methyl substitution on the amine group | Alters biological activity and solubility |

| 2-(Pyridin-2-yloxy)thiazole | Contains an ether linkage instead of a methanamine group | Distinct reactivity patterns due to functional groups |

The uniqueness of N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity profiles compared to similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume